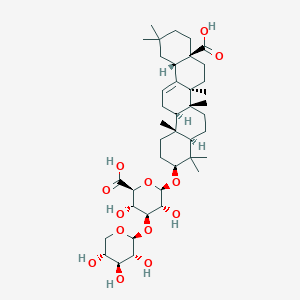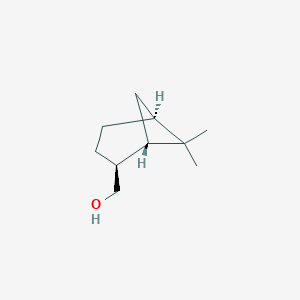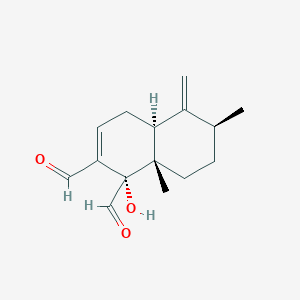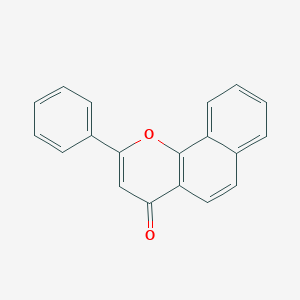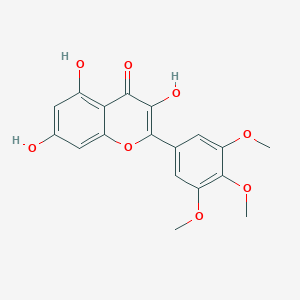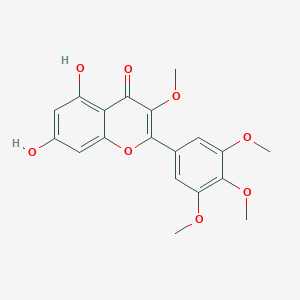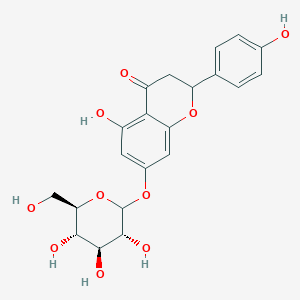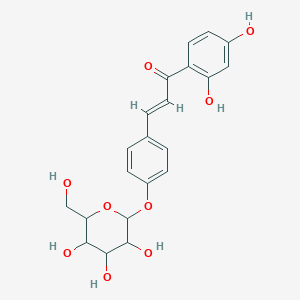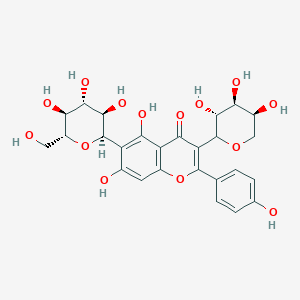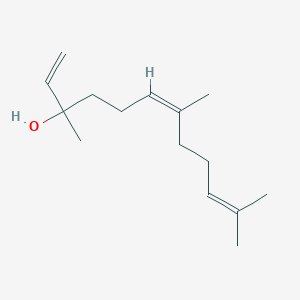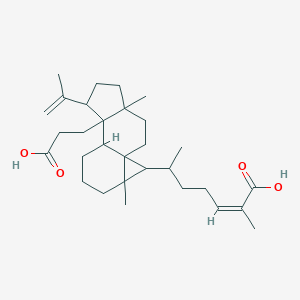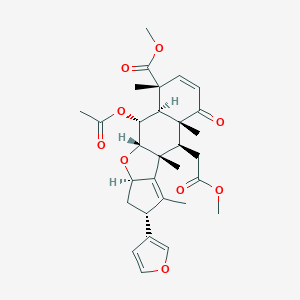
Methyl oleanolate
Overview
Description
Methyl oleanolate is a naturally occurring compound belonging to the triterpenoid family. It is the methyl ester derivative of oleanolic acid, a pentacyclic triterpenoid widely found in the plant kingdom. This compound is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Methyl oleanolate can be prepared through both extraction from natural sources and chemical synthesis.
-
Extraction from Natural Sources: : One common method involves extracting oleanolic acid from plant materials, such as olive leaves, and then converting it to this compound through esterification. This process typically involves the use of methanol and an acid catalyst .
-
Chemical Synthesis: : In the laboratory, this compound can be synthesized by esterifying oleanolic acid with methanol in the presence of a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Methyl oleanolate undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of reduced triterpenoid derivatives.
-
Substitution: : this compound can undergo substitution reactions, particularly at the hydroxyl group. For example, acetylation can be performed using acetic anhydride and pyridine to form acetylated derivatives.
-
Hydrolysis: : Hydrolysis of this compound can be carried out under acidic or basic conditions to revert it back to oleanolic acid and methanol .
Scientific Research Applications
Methyl oleanolate has a wide range of scientific research applications:
-
Biology: : this compound is investigated for its biological activities, including its role in modulating cellular pathways and its potential as a therapeutic agent.
-
Medicine: : Due to its anti-inflammatory, antioxidant, and anticancer properties, this compound is studied for its potential use in treating various diseases, including cancer, diabetes, and cardiovascular diseases .
-
Industry: : this compound is used in the cosmetic and pharmaceutical industries for its bioactive properties. It is incorporated into formulations for skincare products and dietary supplements .
Mechanism of Action
The mechanism of action of methyl oleanolate involves multiple molecular targets and pathways:
-
Anti-inflammatory: : this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as tumor necrosis factor-alpha and cyclooxygenase-2, through the modulation of nuclear factor-kappa B signaling pathway.
-
Antioxidant: : It scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.
-
Anticancer: : this compound induces apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins. It also inhibits cell proliferation by arresting the cell cycle at specific phases .
Comparison with Similar Compounds
Methyl oleanolate is compared with other similar triterpenoid compounds, such as:
-
Oleanolic Acid: : The parent compound of this compound, known for its similar biological activities but with different solubility and bioavailability properties.
-
Ursolic Acid: : Another pentacyclic triterpenoid with comparable anti-inflammatory and anticancer properties. it differs in its chemical structure and specific biological activities.
-
Betulinic Acid: : A triterpenoid with potent anticancer properties, structurally similar to oleanolic acid but with distinct pharmacological profiles .
This compound stands out due to its unique combination of biological activities and its potential for chemical modifications, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H50O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h9,21-24,32H,10-19H2,1-8H3/t21-,22-,23+,24-,28-,29+,30+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXWOKJOAGWCSN-JBYJGCOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938142 | |
| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1724-17-0 | |
| Record name | Methyl oleanolate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (3beta)-3-hydroxyolean-12-en-28-oate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001724170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (3β)-3-hydroxyolean-12-en-28-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.481 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is methyl oleanolate and where is it found?
A1: this compound is a pentacyclic triterpenoid found in various plant species. It has been isolated from the fruits of Ligustrum lucidum [], Syzygium alternifolium [], Carissa macrocarpa [], and Psychotria suterella [], among others. It has also been identified in the flowers of Rhododendron anthopogon [] and the stem bark of Musanga cecropioides [].
Q2: What are the reported biological activities of this compound?
A2: While this set of research papers focuses primarily on the chemical properties and structural analysis of this compound, some studies indicate it possesses antibacterial and anti-adhesion properties, particularly those derived from Carissa macrocarpa fruits []. Furthermore, research suggests potential anti-mycobacterial and anti-inflammatory activities associated with this compound found in Psychotria suterella [].
Q3: How does the structure of this compound influence its assembly behavior?
A3: this compound's amphiphilic nature, characterized by its hydrophobic triterpenoid structure and a hydrophilic pyridinium cation, plays a key role in its self-assembly process []. This behavior is influenced by solvent polarity, leading to different nanostructures like microrods and nanofibers []. The specific arrangement of this compound molecules within these assemblies, particularly the orientation of the triterpenoid and pyridinium groups, dictates the resulting supramolecular chirality and mechanical properties of the assembled structures [].
Q4: What spectroscopic techniques are used to characterize this compound?
A4: A range of spectroscopic methods have been employed to elucidate the structure of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D techniques such as H-HCOSY, HSQC, HMBC, and NOESY [, , ]. Additionally, infrared (IR) spectroscopy and mass spectrometry (MS) are valuable tools in confirming its identity and analyzing its structure [].
Q5: Can the chemical structure of this compound be modified, and what are the implications of such modifications?
A5: Yes, modifications to both the A-ring and C-ring of this compound have been achieved, yielding derivatives with varying cytotoxic activities []. For instance, introducing acetoxy, oxo, or hydroxyimino groups at the C-3 position and modifications at the C-12 position significantly influenced the compound's anticancer properties against KB, MCF-7, and HeLa cell lines []. Notably, derivatives with acyloxyimino functionalities, particularly at the C-12 position, demonstrated enhanced cytotoxic effects compared to the unmodified this compound [].
Q6: Are there established methods for separating and identifying this compound from plant extracts?
A6: Yes, several techniques are employed for isolating and characterizing this compound. These include traditional column chromatography using silica gel [, , , , ], which can be further refined by employing Sephadex LH-20 [, ] and C8 columns []. Additionally, preparative High-Performance Liquid Chromatography (PHPLC) serves as an effective tool for purification []. Thin Layer Chromatography (TLC), particularly with silica gel as the adsorbent and a benzene:chloroform (7:3) mobile phase, has been used to identify this compound in extracts from Ficus religiosa [].
Q7: Can you elaborate on the role of solvent systems in studying this compound assemblies?
A7: The choice of solvent significantly influences the self-assembly behavior of this compound. For instance, in a chloroform/p-xylene mixture, it forms rigid microrods, while in a methanol/water system, it assembles into flexible nanofibers []. These different solvent systems induce variations in the solvophobic/solvophilic effects acting on the molecule, ultimately dictating the final morphology of the assembled structures [].
Q8: Have there been studies on the oxidation of this compound?
A8: Yes, research has explored the oxidation of this compound and its derivatives using oxidizing agents such as CrO3 and tert-butyl chromate [, ]. These studies have successfully elucidated the structures of the resulting oxidation products, providing valuable insights into the reactivity of this compound and its potential for chemical modification [, ].
Q9: Is there any information on the glycosides of this compound?
A9: Yes, studies on Acacia myrtifolia identified a complex glycoside, myrtifolioside C, which yields this compound, D-glucose, and D-galactose upon hydrolysis of its methyl ester []. This finding suggests the presence of naturally occurring glycosylated forms of this compound in certain plant species [].
Q10: What is the significance of studying the chemical composition of plants like Ficus religiosa?
A10: Ficus religiosa is known for its traditional medicinal uses [, ]. Analyzing its chemical composition, particularly the presence of compounds like this compound, provides insights into the potential active ingredients responsible for its therapeutic properties. This knowledge can contribute to developing new drugs or improving existing ones based on the plant's traditional use [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


